molecular formula C14H15N B8590194 (r)-phenyl-(1-phenylethyl)amine

(r)-phenyl-(1-phenylethyl)amine

Cat. No.: B8590194
M. Wt: 197.27 g/mol
InChI Key: IUERBKSXAYWVGE-GFCCVEGCSA-N
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Description

®-1,N-Diphenylethanamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a chiral center, which gives rise to its ®-enantiomer. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing ®-1,N-Diphenylethanamine involves the reductive amination of acetophenone with aniline. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chiral Resolution: Another approach involves the resolution of racemic 1,N-Diphenylethanamine using chiral acids or chromatography techniques to obtain the ®-enantiomer.

Industrial Production Methods: In industrial settings, the synthesis of ®-1,N-Diphenylethanamine often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-1,N-Diphenylethanamine can undergo oxidation reactions to form corresponding imines or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: ®-1,N-Diphenylethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Imines, nitroso compounds

    Reduction: Secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry: ®-1,N-Diphenylethanamine is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.

Biology: In biological research, ®-1,N-Diphenylethanamine is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with specific biological targets makes it a candidate for drug design and discovery.

Industry: In the industrial sector, ®-1,N-Diphenylethanamine is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.

Mechanism of Action

The mechanism of action of ®-1,N-Diphenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    (S)-1,N-Diphenylethanamine: The enantiomer of ®-1,N-Diphenylethanamine, differing in its chiral configuration.

    N-Methyl-1,N-Diphenylethanamine: A methylated derivative with different chemical properties.

    1,N-Diphenylethanamine: The racemic mixture containing both ®- and (S)-enantiomers.

Uniqueness: ®-1,N-Diphenylethanamine is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in applications requiring enantiomerically pure compounds, such as asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]aniline

InChI

InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3/t12-/m1/s1

InChI Key

IUERBKSXAYWVGE-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction was carried out in a multiwell hydrogenation vessel. Dichloro-{1,2-Bis[(2R,5R)-2,5-diphenylphospholano]methane}[(1S,2S)-1,2-diphenylethylenediamine)] ruthenium (II) (2.2 mg, 0.0025 mmol) was suspended in degassed isopropanol (2 ml) in a Schlenk flask under nitrogen. Added potassium tert-butoxide (1M in tert-butanol, 0.025 ml) and heated until a yellow solution was obtained. The glass liner was charged with N-(1-phenylethylidene)aniline (98 mg, 0.50 mmol). Charged to 10 bar nitrogen and vented (×5). Added the precatalyst solution and charged to 10 bar nitrogen and vented (×2). Commenced stirring at 1000 rpm and heated to 60° C. Charged to 10 bar H2 and stirred for 18 h. Cooled to room temperature, vented and evaporated to give phenyl-(1-phenylethyl)amine, conversion>99%, ee 71% (GC, sample derivatised by treatment with acetic anhydride pyridine, Chirasil DEX CB, 25 m×0.25 mm, injector/detector 200° C., helium 20 psi, 140° C. for 20 minutes then ramp at 5° C./min to 200° C., hold for 5 minutes, retention times 23.21 minutes and 23.45 minutes).
[Compound]
Name
Dichloro-{1,2-Bis[(2R,5R)-2,5-diphenylphospholano]methane}[(1S,2S)-1,2-diphenylethylenediamine)
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2 mL
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2.2 mg
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0.025 mL
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98 mg
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reactant
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), α-methylbenzylamine (155 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded N-(phenyl)-α-methylbenzylamine (144 mg, 73% isolated yield) as colorless liquid. HPLC conditions: (column: Daicel OD-H; solvent: 10% iPrOH in hexane; flow rate: 0.7 mL/min; UV lamp: 254 nm; retention time: 6.01, 6.78 min). The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Kainz, S.; Brinkmann, A.; Leitner, W.; Pfaltz, A. J. Am. Chem. Soc. 1999, 121, 6421-6429.
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K3PO4
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425 mg
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155 μL
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112 μL
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111 μL
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copper(I) iodide
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10 mg
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hexane ethyl acetate
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1 mL
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